molecular formula C6H6F4 B14744842 1,1,2,2-Tetrafluoro-3-vinylcyclobutane CAS No. 356-77-4

1,1,2,2-Tetrafluoro-3-vinylcyclobutane

Cat. No.: B14744842
CAS No.: 356-77-4
M. Wt: 154.11 g/mol
InChI Key: UQQPBULGMCACDE-UHFFFAOYSA-N
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Description

1,1,2,2-Tetrafluoro-3-vinylcyclobutane is an organic compound with the molecular formula C6H6F4 It is a fluorinated cyclobutane derivative, characterized by the presence of four fluorine atoms and a vinyl group attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,2,2-Tetrafluoro-3-vinylcyclobutane can be synthesized through the reaction of diazomethane and diazocyclopropane generated in situ. This reaction proceeds at the double bond of the substituent as a 1,3-dipolar cycloaddition to form the corresponding 1-pyrazolines . The reaction conditions typically involve the use of a solvent and controlled temperature to facilitate the cycloaddition process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.

Scientific Research Applications

1,1,2,2-Tetrafluoro-3-vinylcyclobutane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1,2,2-tetrafluoro-3-vinylcyclobutane involves its participation in cycloaddition reactions. The compound’s double bond and fluorine atoms play a crucial role in its reactivity, allowing it to form stable intermediates such as pyrazolines . These intermediates can undergo further transformations, leading to the formation of various products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,2,2-Tetrafluoro-3-vinylcyclobutane is unique due to its specific arrangement of fluorine atoms and the presence of a vinyl group.

Properties

CAS No.

356-77-4

Molecular Formula

C6H6F4

Molecular Weight

154.11 g/mol

IUPAC Name

3-ethenyl-1,1,2,2-tetrafluorocyclobutane

InChI

InChI=1S/C6H6F4/c1-2-4-3-5(7,8)6(4,9)10/h2,4H,1,3H2

InChI Key

UQQPBULGMCACDE-UHFFFAOYSA-N

Canonical SMILES

C=CC1CC(C1(F)F)(F)F

Origin of Product

United States

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